Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C14H19NOS It is characterized by the presence of a cyclopropyl group, a thiomorpholine ring, and a phenyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketones with thiomorpholine derivatives. One common method includes the use of samarium(II) diiodide (SmI2) as a catalyst for the intermolecular coupling of cyclopropyl ketones and thiomorpholine . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the SmI2-catalyzed reaction makes it suitable for industrial applications, although optimization of reaction conditions and purification processes is necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the phenyl ketone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiomorpholine or phenyl derivatives.
Scientific Research Applications
Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in catalytic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of covalent bonds with target molecules or through non-covalent interactions such as hydrogen bonding or hydrophobic interactions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone can be compared with similar compounds such as:
Cyclopropyl phenyl ketone: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity.
Thiomorpholine derivatives: These compounds may have different substituents on the thiomorpholine ring, affecting their reactivity and applications.
Phenyl ketone derivatives: Variations in the substituents on the phenyl ring can lead to differences in chemical properties and biological activity.
The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiomorpholine ring, and a phenyl ketone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSKYIHIKPPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643847 | |
Record name | Cyclopropyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-52-0 | |
Record name | Cyclopropyl[2-(4-thiomorpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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